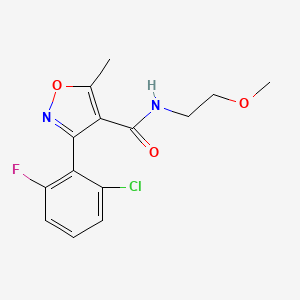![molecular formula C17H18O5 B4957531 allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to a decrease in inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, it acts as a neurotoxin by inhibiting the activity of acetylcholinesterase in insects, leading to paralysis and death.
Biochemical and Physiological Effects:
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, inhibit microbial growth, and induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal activity against various pests. However, further studies are needed to determine its potential toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific applications. It also has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. In medicine, further studies are needed to determine its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In agriculture, it could be used as a natural pesticide and insecticide. In material science, it could be used as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine its potential toxicity and side effects, as well as its optimal dosage and administration route.
Méthodes De Synthèse
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between 4-ethyl-8-methylcoumarin and allyl bromide in the presence of a base such as potassium carbonate. The reaction produces allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a yellow crystalline solid.
Applications De Recherche Scientifique
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, it has been used as a natural pesticide and insecticide due to its insecticidal activity against various pests. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
prop-2-enyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-4-8-20-16(19)10-21-14-7-6-13-12(5-2)9-15(18)22-17(13)11(14)3/h4,6-7,9H,1,5,8,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZTWGHMZRFSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)